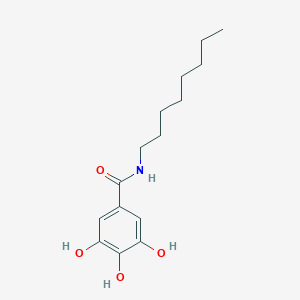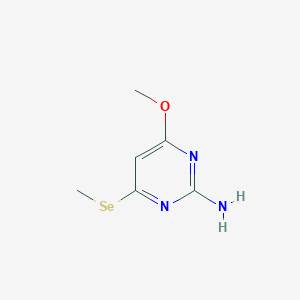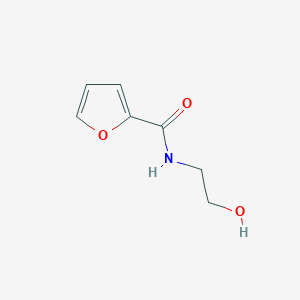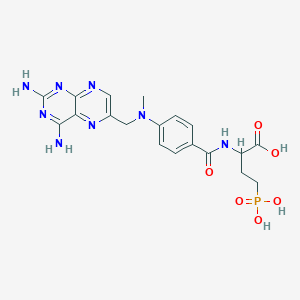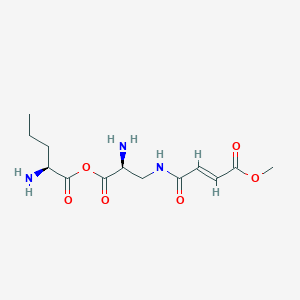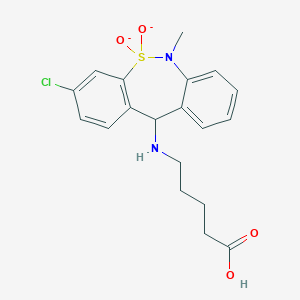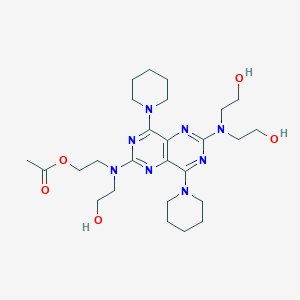![molecular formula C10H7N3OS B011763 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one CAS No. 107955-85-1](/img/structure/B11763.png)
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazoloquinolinones and is synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one vary depending on the biological activity being studied. For example, in cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation. In bacterial and fungal strains, the compound has been reported to disrupt cell membrane integrity and inhibit cell growth. In the Plasmodium falciparum parasite, the compound has been reported to inhibit the growth and replication of the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one in lab experiments is its diverse biological activities. This makes it a potential candidate for drug discovery and development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will help in the development of more specific and effective drugs based on the compound. Another direction is to explore the potential of the compound as an antimalarial drug. Malaria is a major global health problem, and the identification of new antimalarial drugs is crucial in the fight against the disease. Additionally, further research is needed to investigate the potential of the compound in the treatment of other diseases such as bacterial and fungal infections and cancer.
Conclusion:
In conclusion, 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that exhibits diverse biological activities, making it a potential candidate for drug discovery. The compound can be synthesized through various methods, and its mechanism of action is not fully understood. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. However, there are several future directions for research involving the compound, including further investigation of its mechanism of action and potential as an antimalarial drug.
Méthodes De Synthèse
The synthesis of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one can be achieved through various methods. The most common method involves the reaction of 2-aminothiophenol with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminobenzothiazole with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the reaction conditions and the starting materials used.
Applications De Recherche Scientifique
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one exhibits diverse biological activities that make it a potential candidate for drug discovery. It has been reported to possess anti-inflammatory, antitumor, antibacterial, antifungal, antiviral, and antimalarial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against various bacterial and fungal strains and has shown significant antibacterial and antifungal activities. Additionally, the compound has been tested against the Plasmodium falciparum parasite and has shown potent antimalarial activity.
Propriétés
Numéro CAS |
107955-85-1 |
|---|---|
Nom du produit |
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one |
Formule moléculaire |
C10H7N3OS |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
8-amino-6H-[1,3]thiazolo[4,5-f]quinolin-7-one |
InChI |
InChI=1S/C10H7N3OS/c11-6-3-5-7(13-10(6)14)1-2-8-9(5)12-4-15-8/h1-4H,11H2,(H,13,14) |
Clé InChI |
PXUWAFGPSPBRMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
SMILES canonique |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
Synonymes |
Thiazolo[4,5-f]quinolin-7(6H)-one, 8-amino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



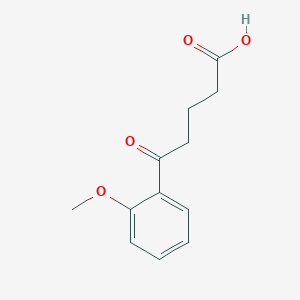

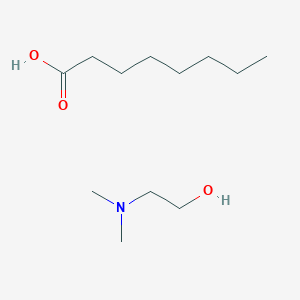
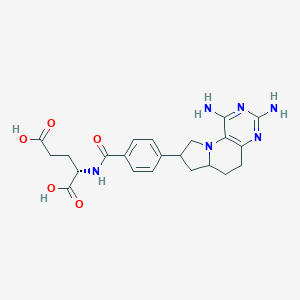
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
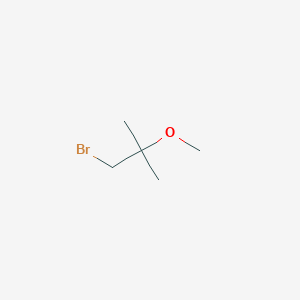
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
